5-(Benzyloxy)-1-isobutyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(Benzyloxy)-1-isobutyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a benzyloxy group at the 5-position, an isobutyl group at the 1-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-1-isobutyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzyloxy and isobutyl groups. The carboxylic acid group is usually introduced through oxidation reactions.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced through nucleophilic substitution reactions using benzyl chloride and a suitable base.
Introduction of Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl bromide and a strong base.
Oxidation to Carboxylic Acid: The final step involves the oxidation of the corresponding aldehyde or alcohol to the carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases for Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted pyrazoles.
Scientific Research Applications
5-(Benzyloxy)-1-isobutyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-1-isobutyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The benzyloxy group can enhance its binding affinity to certain targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of an isobutyl group.
5-(Benzyloxy)-1-ethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with an ethyl group instead of an isobutyl group.
5-(Benzyloxy)-1-propyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness
The uniqueness of 5-(Benzyloxy)-1-isobutyl-1H-pyrazole-4-carboxylic acid lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The isobutyl group provides steric hindrance, which can affect its interaction with molecular targets, while the benzyloxy group can enhance its lipophilicity and membrane permeability.
Properties
Molecular Formula |
C15H18N2O3 |
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Molecular Weight |
274.31 g/mol |
IUPAC Name |
1-(2-methylpropyl)-5-phenylmethoxypyrazole-4-carboxylic acid |
InChI |
InChI=1S/C15H18N2O3/c1-11(2)9-17-14(13(8-16-17)15(18)19)20-10-12-6-4-3-5-7-12/h3-8,11H,9-10H2,1-2H3,(H,18,19) |
InChI Key |
SOCIWDZESXXGTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)C(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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